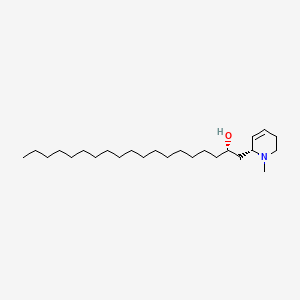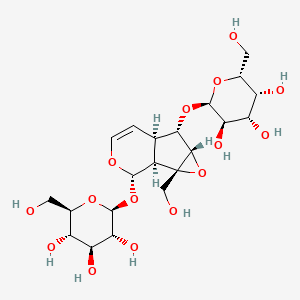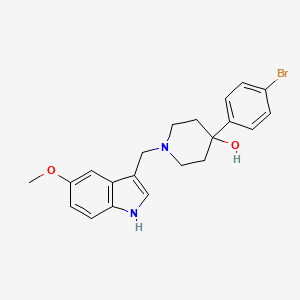
Mitochondrial respiration-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mitochondrial Respiration-IN-2 is a compound that plays a significant role in the study of mitochondrial function and bioenergetics. It is primarily used to investigate the mechanisms of mitochondrial respiration and oxidative phosphorylation, which are crucial processes for cellular energy production. This compound is particularly valuable in research focused on understanding mitochondrial dysfunctions associated with various diseases, including neurodegenerative disorders, metabolic syndromes, and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mitochondrial Respiration-IN-2 involves a series of organic reactions, typically starting with the preparation of a core scaffold, followed by functional group modifications to achieve the desired chemical structure. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common steps include:
Formation of the core scaffold: This may involve cyclization reactions, condensation reactions, or other organic transformations.
Functional group modifications: Introduction of specific functional groups through reactions such as alkylation, acylation, or halogenation.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Automated synthesis: To reduce human error and increase reproducibility.
Quality control: Rigorous testing to ensure the compound meets the required specifications for research use.
Chemical Reactions Analysis
Types of Reactions: Mitochondrial Respiration-IN-2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, which may have different biological activities.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Mitochondrial Respiration-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of mitochondrial respiration and oxidative phosphorylation.
Biology: Helps in understanding the role of mitochondria in cellular metabolism and energy production.
Medicine: Investigates mitochondrial dysfunctions in diseases such as neurodegenerative disorders, metabolic syndromes, and cancer.
Industry: Applied in the development of drugs targeting mitochondrial pathways and in the production of bioenergetic assays.
Mechanism of Action
The mechanism of action of Mitochondrial Respiration-IN-2 involves its interaction with the mitochondrial electron transport chain. The compound modulates the activity of specific complexes within the chain, affecting the flow of electrons and the production of adenosine triphosphate (ATP). This modulation can lead to changes in mitochondrial membrane potential, reactive oxygen species production, and overall cellular energy status. The molecular targets and pathways involved include:
Complex I (NADH dehydrogenase): Inhibition or activation can alter electron flow and ATP production.
Complex III (cytochrome bc1 complex): Modulation affects the proton gradient and ATP synthesis.
Complex IV (cytochrome c oxidase): Changes in activity impact oxygen consumption and ATP generation.
Comparison with Similar Compounds
- Rotenone
- Antimycin A
- Oligomycin
Properties
Molecular Formula |
C28H36FN3O6 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
(10R,11R,12E,17E,19E,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |
InChI |
InChI=1S/C28H36FN3O6/c1-17(2)26-19(4)9-10-24(34)30-11-5-7-18(3)13-21(33)14-20(29)15-25-31-22(16-37-25)27(35)32-12-6-8-23(32)28(36)38-26/h5,7-10,13,16-17,19-21,26,33H,6,11-12,14-15H2,1-4H3,(H,30,34)/b7-5+,10-9+,18-13+/t19-,20-,21-,26-/m1/s1 |
InChI Key |
XVFONGDXBMJZOV-SOXVDNTRSA-N |
Isomeric SMILES |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)F)O)/C |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)
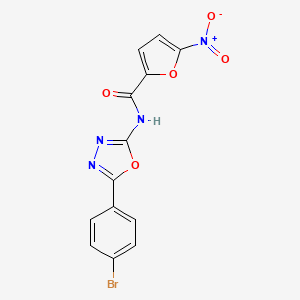

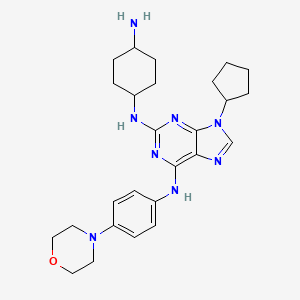





![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)

